molecular formula C22H17NO6S B280691 4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid

4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid

Cat. No.: B280691
M. Wt: 423.4 g/mol
InChI Key: AUNRONFLWIUWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid, also known as AMNSB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In

Mechanism of Action

4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid inhibits the activity of GAPDH by binding to its active site, which prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This inhibition leads to a decrease in cellular energy production and an increase in oxidative stress, which can ultimately lead to cell death. The anti-inflammatory and antioxidant properties of this compound are thought to be due to its ability to reduce the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid in lab experiments is its specificity for GAPDH, which makes it a useful tool for studying the role of this enzyme in cellular metabolism and disease. However, one limitation is that this compound may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.

Future Directions

There are several future directions for the study of 4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for GAPDH. Another direction is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the mechanisms underlying the anti-inflammatory and antioxidant properties of this compound could be further elucidated to identify new targets for drug development.

Synthesis Methods

4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid has been synthesized using various methods, including the reaction of 3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine and 4-aminobenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 4-aminobenzenesulfonamide and 3-acetyl-2-methylnaphtho[1,2-b]furan-5-carbonyl chloride in the presence of triethylamine. These methods have been reported to yield this compound with high purity and good yields.

Scientific Research Applications

4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid has been studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in cellular metabolism and is involved in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has also been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

Properties

Molecular Formula

C22H17NO6S

Molecular Weight

423.4 g/mol

IUPAC Name

4-[(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C22H17NO6S/c1-12(24)20-13(2)29-21-17-6-4-3-5-16(17)19(11-18(20)21)23-30(27,28)15-9-7-14(8-10-15)22(25)26/h3-11,23H,1-2H3,(H,25,26)

InChI Key

AUNRONFLWIUWDK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.